molecular formula C8H12N4 B151936 2-(1-Piperazinyl)pyrimidine CAS No. 125523-53-7

2-(1-Piperazinyl)pyrimidine

Cat. No. B151936
M. Wt: 164.21 g/mol
InChI Key: MRBFGEHILMYPTF-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)pyrimidine is a piperazine-based derivative . It is a metabolite of buspirone .


Synthesis Analysis

The synthesis of 2-(1-Piperazinyl)pyrimidine involves the reaction of Piperazine and 2-Chloropyrimidine . There are several methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO . A team of Italian researchers described a multistep synthesis of novel 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]-benzimidazol-4-ones using malonic ester .


Molecular Structure Analysis

The empirical formula of 2-(1-Piperazinyl)pyrimidine is C8H12N4 . Its molecular weight is 164.21 .

Scientific Research Applications

  • Antiplatelet Agents : 2-(1-Piperazinyl)pyrimidine derivatives have been identified as effective in vitro antiplatelet agents. These compounds demonstrated significant activity in inhibiting human platelet aggregation induced by various agonists (Roma et al., 2003).

  • Alzheimer's Disease Treatment : Piperazinyl pyrimidine derivatives have shown potential as gamma-secretase modulators, which could be used in the treatment of Alzheimer's disease. These derivatives demonstrated over 180-fold in vitro selectivity over Notch cleavage inhibition (Rivkin et al., 2010).

  • Antibacterial Agents : Certain 2-(1-Piperazinyl)pyrimidine derivatives have been found to possess significant antibacterial activity, particularly against gram-negative bacteria such as Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

  • Inhibition of Platelet Aggregation : Piperazinyl-glutamate-pyrimidines have been developed as potent P2Y12 antagonists, showing promise in the inhibition of platelet aggregation. These compounds displayed excellent pharmacokinetic properties and selectivity (Parlow et al., 2009).

  • Antioxidant Activity : Synthesized pyrimidin/benzothiazol-substituted piperazinyl flavones were evaluated for their antioxidant potency. These compounds acted as free radical scavengers, indicating their potential as antioxidants (Kładna et al., 2018).

  • Antifungal Activity : 2-(1-Piperazinyl)pyrimidine derivatives have shown selective growth inhibition properties against Cryptococcus neoformans, indicating their potential as antifungal agents (Fellah et al., 1996).

  • Antibacterial Agents in Oxazolidinones : Piperazinyl oxazolidinone derivatives, a novel class of synthetic antibacterial agents, have been developed to be active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).

  • Anti-histaminic Activity : Novel pyrimidines prepared by condensation of chalcones with guanidine HCl, including piperazine acetophenone derivatives, showed significant anti-histaminic activity compared to a reference drug (Rahaman et al., 2009).

  • 5-HT1A Receptor Ligands : A series of thieno[2,3-d]pyrimidinone derivatives were evaluated for their affinity to the 5-HT1A receptor, showing that certain piperazinyl-thieno[2,3-d]pyrimidinone derivatives are effective and selective 5-HT1A ligands (Modica et al., 1997).

  • Antiproliferative Activity Against Human Cancer Cell Lines : Piperazinyl-pyrimidine derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, with some derivatives showing significant activity (Mallesha et al., 2012).

Safety And Hazards

2-(1-Piperazinyl)pyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFGEHILMYPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864967
Record name 2-(Piperazin-1-yl)pyrimidine
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Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperazinyl)pyrimidine

CAS RN

20980-22-7, 125523-53-7
Record name 1-(2-Pyrimidinyl)piperazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(2-Pyrimidinyl)piperazine
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Record name 2-(Piperazin-1-yl)pyrimidine
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Record name 2-(piperazin-1-yl)pyrimidine
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Record name 1-(2-PYRIMIDINYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

A mixture of 3.2 g of 2-chloropyrimidine and 12.1 g of anhydrous piperazine in 100 ml of absolute ethanol is heated at reflux for 18 hours, then it is thoroughly evaporated under reduced pressure and in the warm. The residue is taken up with 400 ml of diethyl ether, the solution thus obtained is washed with 10 ml of an aqueous solution of sodium hydroxide 1:1, then with 20 ml of water. The organic solution is dried over anhydrous sodium sulfate, filtered and evaporated to dryness under reduced pressure. The oil thus obtained is dissolved in 30 ml of isopropanol and 4.38 g of 2-naphtalenesulfonic acid dissolved in 30 ml of isopropanol are added to the solution at about 60° C. From the solution thus obtained a product crystallizes which is filtered and dried to give 2-(1-piperazinyl)pyrimidine napsilate identical to the product of Example 1.
Quantity
3.2 g
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reactant
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12.1 g
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100 mL
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4.38 g
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30 mL
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of anhydrous piperazine (95 g; 1 mol) in ethanol (475 ml), there was added 2-chloropyrimidine (22.9 g; 0.2 mol), and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, a 5% aqueous sodium hydroxide solution was added, followed by extraction with chloroform. The chloroform layer was washed thrice with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was distilled to give 1-(2-pyrimidinyl)piperazine. B.P., 131°-132° C./1.5 mmHg.
Quantity
95 g
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reactant
Reaction Step One
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22.9 g
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reactant
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475 mL
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solvent
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resultant mixture
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Synthesis routes and methods III

Procedure details

In a manner identical to that described above in Scheme 2, from 100 mg (0.29 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 48 mg (0.29 mmol) of 4-(2-pyrimidinyl)piperazine was obtained the bis TFA salt of 3 as a fluffy white amorphous solid after lyophilization. H1 NMR (DMSO-d6): 3.61 (m, 4H), 3.72 (m, 4H), 6.70 (m, 1H), 7.45 (complex, 6H), 7.80 (s, 1H), 8.20 (m, 2H). High Res. FAB MS: Theo. Mass=367.1336; measured mass=267.1337.
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0 (± 1) mol
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3
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100 mg
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Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Quantity
Extracted from reaction SMILES
Type
reactant
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Name
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(c2ncccn2)CC1
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred, warm (approximately 50°) solution of anhydrous piperazine (100 g, 1.16 mole) and sodium carbonate (58 g, 0.47 mole) in 465 mL water was added 2-chloropyrimidine (53 g, 0.46 mole) in portions over about 1 hour. External cooling was required to maintain the temperature in the 50°-65° range. After the addition, the stirred reaction mixture was kept in the temperature range of 50°-65° for one hour and then allowed to slowly cool to 35° over a 2 hour period. The mixture was filtered, removing 1,4-dipyrimidinylpiperazine, and the filtrate was extracted with 350 mL portions of chloroform. The chloroform extracts were dried (MgSO4) and concentrated to 62 g (82%) of an oily solid which can be purified by distillation (b.p. 118°-120°/2 Torr.) or converted to a salt form.
Quantity
100 g
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reactant
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58 g
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reactant
Reaction Step One
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Quantity
465 mL
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solvent
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53 g
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Piperazinyl)pyrimidine
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Reactant of Route 6
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Citations

For This Compound
53
Citations
H Wang, E Cui, J Li, X Ma, X Jiang, S Du, S Qian… - European Journal of …, 2022 - Elsevier
Microglia-mediated neuroinflammation plays an important role in ischemic stroke (IS). In this work, a series of novel indole and indazole-piperazine pyrimidine derivatives with anti-…
Number of citations: 13 www.sciencedirect.com
T SEKIYA, S HATA, S YAMADA - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
Structure-activity studies of 36 hypoglycemic 4-amino-2-(1-piperazinyl)-5, 6-polymethylenepyrimidine derivatives were performed by the adaptive least-squares method. In the analysis, …
Number of citations: 5 www.jstage.jst.go.jp
W Peng, J Chen, H Liu, X Li, Z Deng, J Yuan, Y Peng… - Chemical Papers, 2019 - Springer
Eptapirone free base, F11440,4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1,2,4-triazine-3,5(2H,4H)-dione, represents a potent and selective 5-HT1A receptor agonist with high …
Number of citations: 1 link.springer.com
T SEKIYA, H HIRANUMA, M UCHIDE… - Chemical and …, 1981 - jstage.jst.go.jp
4-Amino-2-methylthiopyrimidine derivatives (4) were synthesized by the cyclization of 3-cyano-2-methylisothiourea (2) with ketones (3). Oxidation of 4 produced 4-amino-2-…
Number of citations: 14 www.jstage.jst.go.jp
T SEKIYA, H HIRANUMA, T KANAYAMA… - Chemical and …, 1983 - jstage.jst.go.jp
As part of our studies on pyrimidine derivatives, 27 4-a1kyl-2-(1—piperaziny1)-5, 6-poly—methylenepyrimidines and structurally related derivatives were synthesized, and their …
Number of citations: 7 www.jstage.jst.go.jp
MC Suen, JC Wang - Journal of the Chinese Chemical Society, 2008 - Wiley Online Library
The reactions of Cd(NO 3 ) 2 ·4H 2 O with NH 4 SCN and 2,4‐dpa (2,4‐dpa = 2,4‐dipyridineamine) in CH 3 OH afforded the one‐dimensional coordination polymer [Cd(NCS) 2 (2,4‐dpa…
Number of citations: 8 onlinelibrary.wiley.com
PV Ramachandran, B Gong, HC Brown - Tetrahedron: Asymmetry, 1993 - Elsevier
Asymmetric syntheses of both enantiomers of the potential antipsychotic agent, α-(4-fluorophenyl)-4-(2-pyrimidynyl)-1-piperazinebutanol, have been achieved via the chiral reduction of …
Number of citations: 11 www.sciencedirect.com
H Pessoa-Mahana, CU Núñez… - Chemical and …, 2012 - jstage.jst.go.jp
A series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives (12a–h) was synthesized and evaluated for binding affinity at the human 5-hydroxytryptamine1A receptor (5-HT1AR) …
Number of citations: 17 www.jstage.jst.go.jp
Z Sang, K Wang, H Wang, H Wang, Q Ma, X Han… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of 2-acetyl-5-O-(amino-alkyl)phenol derivatives was designed, synthesized and evaluated as multi-function inhibitors for the treatment of Alzheimer’s disease (AD). The results …
Number of citations: 19 www.sciencedirect.com
KH Yoo, HS Choi, DC Kim, KJ Shin… - … der Pharmazie: An …, 2003 - Wiley Online Library
Heteroarylpiperazine and heteroarylbipiperidine derivatives, bearing a 4‐piperidine ring instead of an alkylamino side chain to give the semi‐rigidity, were prepared and evaluated for …
Number of citations: 8 onlinelibrary.wiley.com

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